methyl 4-(4,6-dioxo-5-phenyl-2-(o-tolyl)hexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate
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Description
Methyl 4-(4,6-dioxo-5-phenyl-2-(o-tolyl)hexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate is a useful research compound. Its molecular formula is C26H22N2O5 and its molecular weight is 442.471. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Functionalization
- The synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates demonstrates the utility of related compounds as scaffolds for creating highly functionalized 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles, highlighting the versatility of these compounds in organic synthesis (Ruano, Fajardo, & Martín, 2005).
Electrochromic Properties
- A study on a pyrrole derivative modified with Methyl Red azo dye provides insights into the electrochromic properties of these materials, showing enhanced chromatic contrast and stability, which are of interest for applications in pH sensors and electrochromic devices (Almeida et al., 2017).
Mesomorphic Behavior
- Research on novel tetrazole liquid crystals highlights the impact of molecular structure on mesogenic behavior, where compounds exhibiting nematic and smectic mesophases were synthesized, showcasing the potential of these materials in the development of liquid crystal displays and other photonic applications (Tariq et al., 2013).
Electropolymerization
- A study focusing on the electropolymerization and electrocopolymerization of aromatic pyrrole derivatives onto surfaces revealed that these processes significantly improve the properties of poly(pyrrole) layers, suggesting applications in the modification of electrode surfaces for enhanced conductivity and stability in electronic devices (Schneider et al., 2017).
Properties
IUPAC Name |
methyl 4-[2-(2-methylphenyl)-4,6-dioxo-5-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-3-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O5/c1-16-8-6-7-11-20(16)28-22(17-12-14-18(15-13-17)26(31)32-2)21-23(33-28)25(30)27(24(21)29)19-9-4-3-5-10-19/h3-15,21-23H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UITDEGKNHFENLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(C3C(O2)C(=O)N(C3=O)C4=CC=CC=C4)C5=CC=C(C=C5)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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